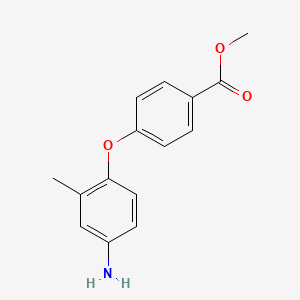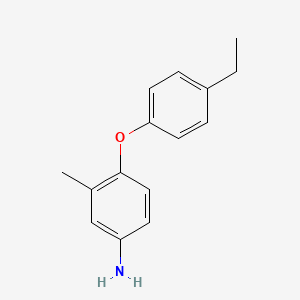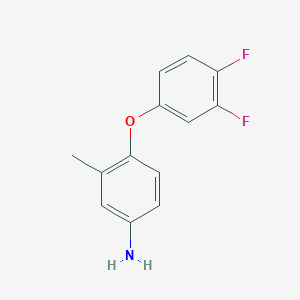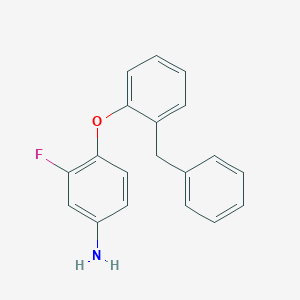
4-(2-Chloro-5-methylphenoxy)-3-fluorophenylamine
Descripción general
Descripción
4-(2-Chloro-5-methylphenoxy)-3-fluorophenylamine, also known as FMOC-Cl, is a widely used reagent in organic synthesis and biochemistry. It is an important building block in a variety of chemical processes, including peptide synthesis, drug discovery, and protein engineering. FMOC-Cl is a fluorinated derivative of the amino acid phenylalanine, and is used as a protecting group for amino acids during peptide synthesis. It is also used as a photolabile protecting group for amino acids in the synthesis of peptide nucleic acids (PNAs).
Aplicaciones Científicas De Investigación
Fluoroionophores Development
Researchers have developed a series of fluoroionophores from diamine-salicylaldehyde (DS) derivatives. These compounds exhibit spectral diversity when interacting with various metal cations, demonstrating their potential in metal ion sensing and cellular metal staining. This research highlights the applicability of fluoroionophores in both organic and semi-aqueous solutions, specifically for the chelation of Zn^2+ and Cd^2+, offering insights into their use in general fluorescence and ratio fluorescence methods for metal detection in biological systems (Hong et al., 2012).
Intermolecular Interactions Analysis
The study on derivatives of 1,2,4-triazoles synthesizes and characterizes biologically active compounds, including a fluoro derivative. It explores their crystal structures and various intermolecular interactions, such as C–H⋯O and lp⋯π, providing valuable information for the design and synthesis of new compounds with enhanced biological activities (Shukla et al., 2014).
Synthesis and Spectral Analysis
Research into the synthesis, spectral analysis, and quantum chemical studies of specific chloro and fluoro derivatives has been conducted. This research contributes to understanding the molecular geometry, chemical reactivity, and electronic properties of these compounds, offering potential applications in developing new materials and chemicals with specific optical or electronic properties (Satheeshkumar et al., 2017).
Chemosensor Development
The creation of selective and colorimetric fluoride chemosensors containing phenol hydroxyl and 1,3,4-oxadiazole groups illustrates the potential of such compounds in environmental and biological sensing applications. These sensors demonstrate a specific response to fluoride ions, suggesting their use in detecting fluoride levels in various settings (Ma et al., 2013).
Antimicrobial Agent Evaluation
The design, synthesis, and evaluation of chalcones as anti-microbial agents, including specific chloro and fluoro derivatives, showcase their potential in creating new antimicrobial treatments. This research indicates their efficacy against various microorganisms, contributing to the development of novel antimicrobial agents with potential applications in healthcare (Manivannan, 2020).
Propiedades
IUPAC Name |
4-(2-chloro-5-methylphenoxy)-3-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c1-8-2-4-10(14)13(6-8)17-12-5-3-9(16)7-11(12)15/h2-7H,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOKRJAHTGPMAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-methylphenoxy)-3-fluorophenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



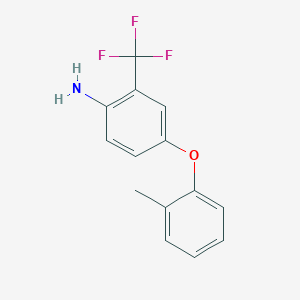

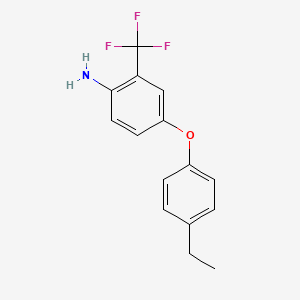
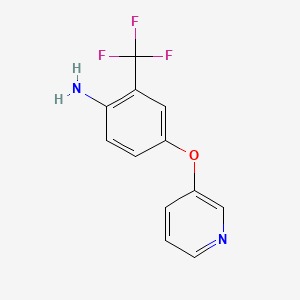
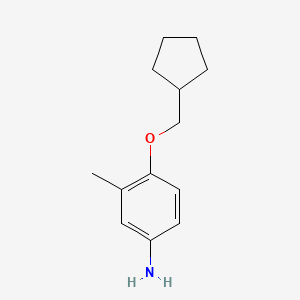

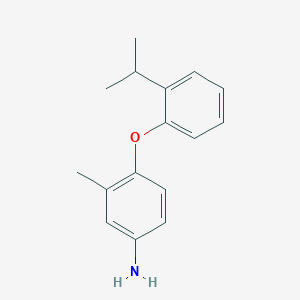
![4-[3-(Tert-butyl)phenoxy]-3-methylphenylamine](/img/structure/B3172766.png)

